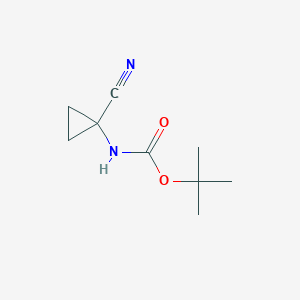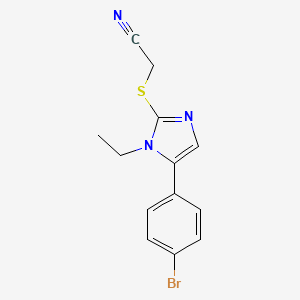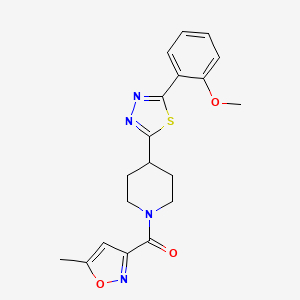![molecular formula C17H17BrN2O3S B2601708 N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 950164-07-5](/img/structure/B2601708.png)
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as BPP, is a chemical compound that has shown potential in various scientific research applications. BPP is a small molecule that has been synthesized in the laboratory and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the activity of the proteasome, which is a complex of proteins that is involved in the degradation of proteins in cells. Inhibition of the proteasome can lead to the accumulation of misfolded and damaged proteins, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. It has been shown to have potent anticancer and anti-inflammatory effects, which make it a promising candidate for further study. However, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which means that it may not be effective when administered orally.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. One direction is to further investigate its mechanism of action. Understanding how N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide inhibits the activity of various signaling pathways in cells could lead to the development of more effective cancer and anti-inflammatory therapies. Another direction is to improve the bioavailability of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. This could be done by modifying the chemical structure of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide or by developing new delivery methods. Finally, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide could be studied in combination with other anticancer or anti-inflammatory agents to determine if it has synergistic effects.
Synthesemethoden
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can be synthesized in the laboratory using a modified version of the Ugi reaction. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a peptide-like compound. In the synthesis of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, 3-bromobenzaldehyde, (E)-cinnamylamine, tert-butyl isocyanide, and t-butylacetic acid are used as starting materials. The reaction is carried out in the presence of a catalyst and yields N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide as the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been studied for its potential in various scientific research applications. One of the most promising applications is its use as an anticancer agent. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by inducing apoptosis, or programmed cell death, in cancer cells. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been studied for its potential as an anti-inflammatory agent. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases such as arthritis, diabetes, and cancer. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are molecules that are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-15-7-4-8-16(13-15)20-17(21)9-11-19-24(22,23)12-10-14-5-2-1-3-6-14/h1-8,10,12-13,19H,9,11H2,(H,20,21)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSZCDQAKAPBZ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)


![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1H-indole-2-carboxylate](/img/structure/B2601630.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)


![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2601639.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2601641.png)
![7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)


![N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2601647.png)